Lys-Ala

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O3/c1-6(9(14)15)12-8(13)7(11)4-2-3-5-10/h6-7H,2-5,10-11H2,1H3,(H,12,13)(H,14,15)/t6-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOWRKBDDXQRHC-BQBZGAKWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426662 |

Source

|

| Record name | CHEBI:61872 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Lysylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17043-71-9 |

Source

|

| Record name | CHEBI:61872 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lysylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028944 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of L-lysyl-L-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-lysyl-L-alanine (Lys-Ala) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine. Dipeptides are of significant interest in pharmaceutical and biotechnological research due to their role as signaling molecules, their potential as drug delivery vectors, and their unique physicochemical properties that differ from their constituent amino acids. This technical guide provides an in-depth overview of the core physicochemical properties of L-lysyl-L-alanine, detailed experimental protocols for their determination, and a summary of the known biological roles of its constituent amino acids.

Chemical Structure and General Properties

L-lysyl-L-alanine is formed through the condensation of the carboxyl group of L-lysine with the amino group of L-alanine, creating a peptide bond. The structure features a free α-amino group and a side-chain amino group from the lysine residue, and a free carboxyl group from the alanine residue, making it a basic dipeptide.

Table 1: General Physicochemical Properties of L-lysyl-L-alanine

| Property | Value | Source |

| Molecular Formula | C₉H₁₉N₃O₃ | PubChem[1] |

| Molecular Weight | 217.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 217.14264148 Da | PubChem[1] |

| Physical Description | Solid | Human Metabolome Database (HMDB)[1] |

| Computed LogP (XLogP3) | -3.5 | PubChem[1] |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Quantitative Physicochemical Data

While specific experimental data for L-lysyl-L-alanine is limited in publicly available literature, the following sections detail the theoretical basis and established experimental protocols for determining its key physicochemical properties.

Isoelectric Point (pI)

The isoelectric point (pI) is the pH at which a molecule carries no net electrical charge. For a dipeptide like L-lysyl-L-alanine, the pI can be estimated based on the pKa values of its ionizable groups: the N-terminal α-amino group, the C-terminal α-carboxyl group, and the side-chain amino group of lysine. The pI is calculated by averaging the pKa values of the two groups that are protonated and deprotonated to form the neutral zwitterionic species. Given the basic side chain of lysine, the pI of L-lysyl-L-alanine is expected to be in the basic range. One estimation suggests a pI of around 10.20, calculated by averaging the pKa values of the two amino groups.[2]

Solubility

The solubility of peptides is influenced by their amino acid composition, sequence, and the pH of the solvent. L-lysyl-L-alanine, with its charged lysine residue, is expected to be soluble in aqueous solutions. Peptide solubility is generally lowest at its isoelectric point, where the absence of a net charge reduces electrostatic repulsion between molecules.

Stability

The stability of dipeptides in aqueous solution is primarily affected by pH and temperature, leading to degradation primarily through hydrolysis of the peptide bond. The degradation of dipeptides typically follows pseudo-first-order kinetics. Maximum stability is often observed at a pH between the pKa values of the terminal carboxyl and amino groups.

Experimental Protocols

Determination of Isoelectric Point by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa values of ionizable groups and the isoelectric point of peptides.[3]

Methodology:

-

Sample Preparation: Accurately weigh approximately 2-3 mg of L-lysyl-L-alanine and dissolve it in a known volume of deionized water. Adjust the initial pH to a low value (e.g., pH 1.5-2.0) with a standard acid solution (e.g., 0.1 M HCl) to ensure all ionizable groups are fully protonated.

-

Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized base solution (e.g., 0.1 M NaOH) of known concentration, adding the titrant in small, precise increments.

-

Data Acquisition: Record the pH of the solution after each addition of the titrant. Continue the titration until the pH reaches a high value (e.g., pH 11-12) to ensure all ionizable groups have been deprotonated.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added to generate a titration curve. The pKa values correspond to the pH at the midpoints of the buffering regions (the points of minimum slope).

-

pI Calculation: Identify the pKa values for the α-carboxyl group, the α-amino group, and the lysine side-chain amino group. The isoelectric point (pI) is calculated by averaging the pKa values of the two amino groups.

Determination of Aqueous Solubility by Gravimetric Method

The gravimetric method is a reliable technique for determining the solubility of a compound in a specific solvent at a given temperature.

Methodology:

-

Sample Preparation: Add an excess amount of L-lysyl-L-alanine to a known volume of deionized water in a sealed container to create a saturated solution.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw a known volume of the clear supernatant and transfer it to a pre-weighed container.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under vacuum or by gentle heating.

-

Mass Determination: Weigh the container with the dried solute. The mass of the dissolved L-lysyl-L-alanine is the difference between this weight and the initial weight of the empty container.

-

Solubility Calculation: Calculate the solubility in terms of g/L or mol/L.

Assessment of Stability by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique to assess the stability of peptides by monitoring their degradation over time under various conditions.

Methodology:

-

Sample Preparation: Prepare solutions of L-lysyl-L-alanine of known concentration in a series of buffers with different pH values.

-

Incubation: Incubate the solutions at various controlled temperatures.

-

Time-Point Sampling: At regular time intervals, withdraw an aliquot from each solution.

-

HPLC Analysis: Analyze each aliquot using a stability-indicating reverse-phase HPLC method. The mobile phase composition should be optimized to achieve good separation between the intact dipeptide and its potential degradation products.

-

Quantification: Monitor the elution profile using a UV detector (typically at 210-220 nm for the peptide bond). The concentration of the remaining intact L-lysyl-L-alanine is determined by integrating the area of its corresponding peak.

-

Kinetic Analysis: Plot the natural logarithm of the concentration of L-lysyl-L-alanine against time. For a first-order degradation process, the plot will be linear, and the degradation rate constant (k) can be determined from the slope of the line.

Biological Context

While specific biological activities of the dipeptide L-lysyl-L-alanine are not extensively documented, the functions of its constituent amino acids provide insights into its potential physiological roles.

-

L-Lysine: An essential amino acid crucial for protein synthesis, collagen formation, calcium absorption, and the production of carnitine, which is involved in fatty acid metabolism.[4] L-lysine also plays a role in the immune system by supporting the production of antibodies.[5]

-

L-Alanine: A non-essential amino acid that is a major component of the glucose-alanine cycle, which facilitates the transport of nitrogen from peripheral tissues to the liver. L-alanine is also involved in the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.

The dipeptide L-lysyl-L-alanine may be involved in similar pathways or could be a substrate for dipeptidyl peptidases, playing a role in protein turnover and amino acid homeostasis.

Conclusion

L-lysyl-L-alanine is a basic dipeptide with physicochemical properties that are dictated by its constituent amino acids. While specific experimental data is sparse, established analytical techniques provide a clear framework for the comprehensive characterization of its isoelectric point, solubility, and stability. A thorough understanding of these properties is essential for its potential applications in drug development, as a research tool, or in various biotechnological processes. Further research is warranted to elucidate the specific biological functions of this dipeptide.

References

The Dipeptide Lys-Ala: A Technical Guide to its Biological Functions and Roles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Lys-Ala, composed of the essential amino acid lysine and the non-essential amino acid alanine, is a fascinating biomolecule with emerging yet underexplored biological significance. While extensive research has focused on its constituent amino acids, the dipeptide itself presents unique physiological properties. This technical guide provides a comprehensive overview of the current understanding of this compound, including its synthesis, potential biological functions, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for researchers in biochemistry, pharmacology, and drug development, aiming to stimulate further investigation into the therapeutic and physiological potential of this compound.

Introduction

Dipeptides, the smallest protein fragments, are increasingly recognized for their diverse biological activities, which can differ significantly from their constituent amino acids. They can act as signaling molecules, enzyme modulators, and possess unique nutritional and pharmacokinetic properties. The dipeptide this compound, with its combination of a basic and a small, neutral amino acid, presents a unique chemical structure that suggests a range of potential biological interactions. This guide synthesizes the available scientific information on this compound to provide a detailed technical overview for the scientific community.

Synthesis of this compound

The synthesis of this compound can be achieved through both chemical and enzymatic methods, allowing for its production for research and potential therapeutic applications.

Chemical Synthesis: Merrifield Solid-Phase Synthesis

Merrifield's solid-phase peptide synthesis is a cornerstone of peptide chemistry and can be readily applied to produce this compound with high purity.[1][2] The general workflow involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support.

Experimental Protocol: Merrifield Synthesis of this compound [1][2]

-

Resin Preparation: Start with a suitable resin, such as a 2-chlorotrityl chloride resin.

-

First Amino Acid Attachment: Attach the first C-terminal amino acid, Fmoc-Ala-OH, to the resin. This is typically done in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as dichloromethane (DCM).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of alanine using a solution of piperidine in dimethylformamide (DMF).

-

Second Amino Acid Coupling: Couple the second amino acid, Fmoc-Lys(Boc)-OH, to the deprotected alanine on the resin. This coupling step is facilitated by a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base such as DIPEA.

-

Final Fmoc Deprotection: Remove the Fmoc group from the lysine residue.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting group (Boc from lysine) simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

-

Purification: Purify the crude this compound dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized dipeptide using mass spectrometry and NMR spectroscopy.

Enzymatic Synthesis

Enzymatic synthesis offers a green and stereospecific alternative to chemical methods. The protease papain has been shown to catalyze the formation of oligo(Lys-co-Ala), suggesting its utility for this compound dipeptide synthesis.[3]

Experimental Protocol: Papain-Catalyzed Synthesis of Oligo(Lys-co-Ala) [3]

-

Enzyme Activation: Activate papain with a reducing agent like L-cysteine in a suitable buffer (e.g., citrate-phosphate buffer, pH 4.5).

-

Substrate Preparation: Prepare solutions of the amino acid esters, L-lysine ethyl ester (Lys-OEt) and L-alanine ethyl ester (Ala-OEt).

-

Reaction Initiation: Add the activated papain to a solution containing the amino acid ester substrates. The reaction is typically carried out in an aqueous-organic solvent mixture to shift the equilibrium towards synthesis.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the consumption of substrates or the formation of the dipeptide using techniques like HPLC.

-

Product Isolation and Purification: Stop the reaction and isolate the this compound dipeptide from the reaction mixture, followed by purification using chromatographic methods.

Biological Functions and Roles of this compound

The specific biological functions of the free dipeptide this compound are not yet extensively characterized. However, based on its properties as a marine metabolite and studies on related dipeptides, several potential roles can be hypothesized.

Ala-Lys as a Marine Metabolite

Ala-Lys has been identified as a marine metabolite, suggesting it may play a role in the physiology of marine organisms.[1] Dipeptides in marine invertebrates can function as osmolytes, helping to maintain cellular osmotic balance in fluctuating salinity environments. They can also be involved in energy metabolism and as precursors for other biomolecules. Further research is needed to elucidate the specific function of Ala-Lys in the marine organisms in which it is found.

Transport and Absorption

The absorption of di- and tripeptides in the intestine is primarily mediated by the peptide transporter 1 (PEPT1). While direct transport data for this compound is scarce, studies using a fluorescently labeled analog, D-Ala-Lys-AMCA, provide valuable insights into its potential interaction with peptide transporters.[4]

Table 1: Kinetic Parameters for D-Ala-Lys-AMCA Transport [4]

| Transporter | Cell System | Km (µM) | Vmax (ΔF/min/mg protein) |

| PEPT1 | BBMV-OC | 783.7 ± 115.7 | 2191.2 ± 133.9 |

| PEPT2 | BBMV-OM | 93.6 ± 21.9 | 935.8 ± 50.2 |

| BBMV-OC: Brush border membrane vesicles from the outer cortex (representing PEPT1). BBMV-OM: Brush border membrane vesicles from the outer medulla (representing PEPT2). ΔF: Change in fluorescence. |

The data indicates that the D-Ala-Lys analog is a substrate for both PEPT1 and PEPT2, with higher affinity for PEPT2. This suggests that this compound is likely absorbed in the intestine and reabsorbed in the kidneys via these transporters.

Experimental Protocol: PEPT1 Inhibitor Screening Assay using D-Ala-Lys-AMCA [4]

-

Cell Culture: Culture PEPT1-expressing cells (e.g., Caco-2) to confluence on permeable supports.

-

Preparation of Solutions: Prepare a buffered solution (pH 6.0) containing D-Ala-Lys-AMCA and various concentrations of a test inhibitor.

-

Uptake Assay: Incubate the cells with the D-Ala-Lys-AMCA solution, with and without the inhibitor, for a defined period.

-

Fluorescence Measurement: Wash the cells to remove extracellular substrate and measure the intracellular fluorescence using a fluorescence plate reader.

-

Data Analysis: Calculate the rate of uptake and determine the inhibitory potency (e.g., IC50) of the test compound.

Potential for Enzymatic Degradation

Dipeptides are typically hydrolyzed into their constituent amino acids by peptidases. Dipeptidyl peptidase IV (DPP-IV) is a key enzyme that cleaves dipeptides with an N-terminal penultimate proline or alanine.[4] This suggests that this compound could be a substrate for DPP-IV, leading to its degradation in vivo. The susceptibility of this compound to hydrolysis by various peptidases would be a critical determinant of its bioavailability and biological activity.

Nutritional Roles

This compound can serve as a source of the essential amino acid lysine. Studies have utilized this compound in dietary supplements for animal nutrition research to determine lysine requirements, indicating its bioavailability and utility as a lysine source.[5] The use of dipeptides in nutritional formulations can sometimes offer advantages over free amino acids in terms of stability and absorption.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification of this compound [3]

-

Sample Preparation: Precipitate proteins from the biological sample (e.g., plasma, tissue homogenate) using a suitable solvent like acetonitrile. Centrifuge to remove the precipitated proteins.

-

Chromatographic Separation: Inject the supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column. Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).

-

Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Select specific precursor-to-product ion transitions for this compound for sensitive and specific detection.

-

Quantification: Use a stable isotope-labeled internal standard of this compound to correct for matrix effects and variations in instrument response. Generate a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Table 2: Representative LC-MS/MS Parameters for Amino Acid and Dipeptide Analysis

| Parameter | Setting |

| LC Column | HILIC column |

| Mobile Phase A | Aqueous buffer (e.g., 10 mM ammonium formate) |

| Mobile Phase B | Acetonitrile |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Hypothetical) | Precursor ion (m/z of this compound) -> Product ion |

Potential Applications in Drug Development

While direct pharmacological applications of this compound have not been extensively explored, its properties suggest several avenues for future research in drug development:

-

Drug Delivery: The recognition of the Ala-Lys motif by peptide transporters could be exploited for the targeted delivery of drugs to tissues expressing these transporters.

-

Nutraceuticals: As a bioavailable source of lysine, this compound could be formulated into specialized nutritional products for conditions requiring lysine supplementation.

-

Enzyme Inhibition Studies: this compound and its derivatives could be investigated as potential inhibitors of peptidases or other enzymes involved in peptide metabolism.

Conclusion and Future Directions

The dipeptide this compound remains a relatively understudied biomolecule with significant potential. While methods for its synthesis and analysis are established, a deeper understanding of its specific biological functions is needed. Future research should focus on:

-

Elucidating its precise role as a marine metabolite.

-

Characterizing its transport kinetics and metabolism in vivo.

-

Investigating its potential signaling and regulatory functions.

-

Exploring its pharmacological and nutritional applications.

This technical guide provides a foundation for researchers to build upon, with the aim of unlocking the full potential of the this compound dipeptide in health and disease.

References

- 1. Ala-Lys | C9H19N3O3 | CID 7016106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elevated Dipeptidyl Peptidase IV (DPP-IV) Activity in Plasma from Patients with Various Lysosomal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Natural Occurrence and Putative Biological Roles of Lysyl-Alanine: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the dipeptide lysyl-alanine. It is intended for researchers, scientists, and drug development professionals interested in the natural occurrence, metabolism, and potential biological significance of this molecule. While direct research on lysyl-alanine is limited, this document synthesizes available information on its formation, transport, and analytical detection. It also presents hypothetical signaling pathways and discusses its potential, yet underexplored, roles in biological systems. This guide highlights the significant gaps in our knowledge and aims to stimulate further investigation into the functions of this simple but potentially important dipeptide.

Introduction

Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities beyond their basic role as intermediates in protein metabolism. Lysyl-alanine (Lys-Ala) is a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine. It is formed as an incomplete breakdown product of protein digestion and catabolism[1]. While the physiological roles of its constituent amino acids are well-established, the specific functions of the dipeptide lysyl-alanine remain largely uncharacterized. This guide aims to consolidate the existing, albeit limited, knowledge on lysyl-alanine and provide a framework for future research.

It is crucial to distinguish lysyl-alanine from lysinoalanine, a structurally different and nephrotoxic compound formed in proteins during alkali and heat treatment of food[2]. This document focuses exclusively on the naturally occurring dipeptide, L-lysyl-L-alanine.

Natural Occurrence and Metabolism

The primary source of lysyl-alanine in biological systems is the enzymatic hydrolysis of dietary and endogenous proteins. During digestion, proteases and peptidases break down proteins into smaller peptides and free amino acids. Dipeptides like lysyl-alanine are intermediates in this process.

Biosynthesis and Degradation

Lysyl-alanine is not synthesized de novo as a signaling molecule via a specific enzymatic pathway. Instead, its formation is a consequence of proteolysis. Once formed, it can be either absorbed into cells or further hydrolyzed into its constituent amino acids, lysine and alanine, by dipeptidases located on the brush border of the intestine or within various cells.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lys-Ala

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of the dipeptide Lys-Ala, intended for researchers, scientists, and professionals in drug development. The guide details its chemical composition, three-dimensional arrangement, and methods for its synthesis and characterization.

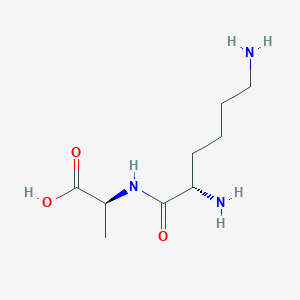

Introduction to this compound

This compound, systematically named (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoic acid, is a dipeptide composed of the amino acids L-lysine and L-alanine linked by a peptide bond.[1] Its molecular formula is C9H19N3O3, and it has a molecular weight of 217.27 g/mol .[1] The structure and properties of this dipeptide are of interest in various fields of biochemical and pharmaceutical research.

Chemical Structure

The chemical structure of this compound is defined by the covalent linkage of L-lysine and L-alanine. The peptide bond is formed between the carboxylic acid group of L-lysine and the amino group of L-alanine.[1]

References

Enzymatic Synthesis of Lysyl-Alanine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The dipeptide lysyl-alanine, composed of the essential amino acid L-lysine and the non-essential amino acid L-alanine, holds potential in various biomedical and pharmaceutical applications. Its synthesis through enzymatic routes offers a green and stereospecific alternative to traditional chemical methods, which often involve harsh conditions and the need for extensive protecting group chemistry. This technical guide provides an in-depth overview of the enzymatic synthesis of lysyl-alanine, focusing on the well-documented papain-catalyzed pathway.

Enzymatic Synthesis Pathways

While several proteases can be employed for peptide synthesis, papain, a cysteine protease from Carica papaya, has been effectively utilized for the synthesis of lysine and alanine-containing oligopeptides. The chemoenzymatic approach using activated amino acid esters is a common strategy. In this kinetically controlled synthesis, the enzyme catalyzes the aminolysis of an amino acid ester (the acyl donor) by another amino acid (the nucleophile).

Other potential enzymatic routes could involve thermolysin, aminopeptidases, or carboxypeptidase Y. For instance, aminopeptidases can synthesize dipeptides using a free amino acid as the acyl donor and an aminoacyl methyl ester as the acyl acceptor in an organic solvent.[1] Carboxypeptidase Y can be used for the condensation of amino acid esters and amides to form dipeptide amides.[2] However, specific applications of these enzymes for lysyl-alanine synthesis are less documented compared to papain-based methods.

Papain-Catalyzed Synthesis

Papain is a robust and readily available enzyme that can catalyze the formation of peptide bonds under mild conditions. The synthesis of oligo(L-lysine-co-L-alanine) has been achieved with high efficiency using activated papain.[3]

Quantitative Data on Papain-Catalyzed Synthesis

The following table summarizes the quantitative data available for the papain-catalyzed synthesis of lysine-alanine oligopeptides. It is important to note that much of the detailed quantitative research has focused on the synthesis of block co-oligopeptides rather than the simple dipeptide.

| Enzyme | Acyl Donor | Nucleophile | Solvent System | Temperature (°C) | pH | Reaction Time (min) | Yield (%) | Reference |

| Activated Papain | L-Lysine Ethyl Ester | L-Alanine Ethyl Ester | Phosphate Buffer (1.0 M) | 40 | 8.0 | 30 | > 40 | [3] |

| Papain | L-Lysine Ethyl Ester | - | Acetonitrile/Water | Room Temp. | - | 24 h | ~73 (oligomerization) | |

| Papain | N-protected Amino Acid Esters | Amino Acid Amides | Aqueous/Organic | Various | 8.0 | Various | Varies | [4] |

Experimental Protocols

Papain Activation

Papain, a cysteine protease, often requires activation to ensure the active site thiol group is in its reduced state.[5][6]

Materials:

-

Papain (from Carica papaya latex)

-

L-cysteine

-

EDTA

-

Phosphate buffer (e.g., 1 M, pH 8.0)

Procedure:

-

Suspend papain in the desired buffer (e.g., phosphate buffer).

-

Add L-cysteine to a final concentration of approximately 5 mM.

-

Add EDTA to chelate any inhibitory metal ions.

-

Incubate the solution under gentle agitation for a short period (e.g., 15-30 minutes) at room temperature before initiating the synthesis reaction.

Chemoenzymatic Synthesis of Oligo(Lys-b-Ala) using Papain

This protocol is adapted from the synthesis of diblock co-oligopeptides of L-lysine and L-alanine.[3]

Materials:

-

L-Lysine ethyl ester dihydrochloride (Lys-Et·2HCl)

-

L-Alanine ethyl ester hydrochloride (Ala-Et·HCl)

-

Activated papain solution (e.g., 50 mg/mL)

-

Phosphate buffer (1.0 M, pH 8.0)

-

1 M NaOH for pH adjustment

Procedure:

-

Dissolve Lys-Et·2HCl in 1.0 M phosphate buffer in a reaction vessel.

-

Adjust the pH of the solution to 8.0 using 1 M NaOH.

-

Initiate the reaction by adding the activated papain solution. The final concentration of the monomer is typically around 1.0 M, and the papain concentration is around 50 mg/mL.[7]

-

Allow the reaction to proceed at 40°C with stirring for 15 minutes.

-

Add Ala-Et·HCl to the reaction mixture and continue the reaction for another 15 minutes.

-

Stop the reaction, for example, by heating to denature the enzyme.

-

Collect the precipitated product by centrifugation.

-

Wash the product with deionized water and lyophilize to obtain the dry oligo(Lys-b-Ala).

Product Characterization

1. 1H NMR Spectroscopy:

-

Dissolve the purified product in a suitable solvent (e.g., D2O).

-

Acquire the 1H NMR spectrum.

-

The spectrum should show characteristic peaks for the lysine and alanine residues. For example, the α-CH protons of alanine and lysine will appear at distinct chemical shifts. The formation of the peptide bond will result in a downfield shift of the α-CH proton of the N-terminal residue and an upfield shift of the α-CH proton of the C-terminal residue compared to the free amino acids.

2. MALDI-TOF Mass Spectrometry:

-

Co-crystallize the peptide sample with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, HCCA) on a MALDI target plate.[8]

-

Acquire the mass spectrum in positive ion reflector mode.

-

The spectrum should show a molecular ion peak corresponding to the mass of lysyl-alanine ([M+H]+ at m/z 218.14).

Visualizations

Enzymatic Synthesis Workflow

Caption: General workflow for the enzymatic synthesis of lysyl-alanine.

Papain-Catalyzed Peptide Bond Formation

Caption: Simplified mechanism of papain-catalyzed peptide bond formation.

References

- 1. Dipeptide synthesis by an aminopeptidase from Streptomyces septatus TH-2 and its application to synthesis of biologically active peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A two-step enzymatic synthesis of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in Chemoenzymatic Peptide Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Identification of dipeptides by MALDI-ToF mass spectrometry in long-processing Spanish dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of Lysyl-Alanine: A Technical Guide for Researchers

An in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the dipeptide lysyl-alanine (Lys-Ala). This guide provides detailed experimental protocols and data interpretation for scientists and professionals in drug development and biochemical research.

The dipeptide lysyl-alanine, composed of the essential amino acid lysine and the non-essential amino acid alanine, serves as a fundamental building block for numerous proteins and peptides. Its structural and chemical properties are of significant interest in various fields, including biochemistry, pharmacology, and materials science. A thorough spectroscopic characterization is paramount for its identification, purity assessment, and for studying its interactions in more complex systems. This technical guide presents a comprehensive overview of the spectroscopic data for lysyl-alanine obtained through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of lysyl-alanine in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of lysyl-alanine is characterized by signals corresponding to the protons of the lysine and alanine residues. The chemical shifts are influenced by the peptide bond and the electronic environment of neighboring atoms. The following table summarizes the predicted chemical shifts for lysyl-alanine in a neutral aqueous solution (D₂O).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Alanine-Hα | ~4.1 - 4.3 | Quartet (q) | Coupled to the three methyl protons. |

| Alanine-Hβ (CH₃) | ~1.4 - 1.5 | Doublet (d) | Coupled to the α-proton. |

| Lysine-Hα | ~3.7 - 3.9 | Triplet (t) | Coupled to the adjacent methylene protons. |

| Lysine-Hβ (CH₂) | ~1.8 - 2.0 | Multiplet (m) | |

| Lysine-Hγ (CH₂) | ~1.4 - 1.6 | Multiplet (m) | |

| Lysine-Hδ (CH₂) | ~1.6 - 1.8 | Multiplet (m) | |

| Lysine-Hε (CH₂) | ~2.9 - 3.1 | Triplet (t) | Adjacent to the terminal amino group. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of lysyl-alanine. The predicted chemical shifts are presented in the table below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Alanine-Cα | ~50 - 53 |

| Alanine-Cβ (CH₃) | ~17 - 20 |

| Alanine-C' (Carbonyl) | ~175 - 178 |

| Lysine-Cα | ~54 - 57 |

| Lysine-Cβ | ~30 - 33 |

| Lysine-Cγ | ~22 - 25 |

| Lysine-Cδ | ~27 - 30 |

| Lysine-Cε | ~40 - 43 |

| Lysine-C' (Carbonyl) | ~173 - 176 |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in lysyl-alanine. The spectrum is dominated by characteristic absorption bands of the peptide bond, as well as the amino and carboxyl groups.

Characteristic IR Absorption Bands

The following table lists the key IR absorption bands expected for lysyl-alanine.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch (Amine & Amide) | 3200 - 3400 | Strong, Broad |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1580 | Strong |

| C=O Stretch (Carboxylic Acid) | 1700 - 1730 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

| C-N Stretch (Amide III) | 1230 - 1300 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of lysyl-alanine and to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a common technique for analyzing peptides.

Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₉H₁₉N₃O₃ | PubChem[1] |

| Molecular Weight | 217.27 g/mol | PubChem[1] |

| Monoisotopic Mass | 217.142641 g/mol | PubChem[1] |

| Precursor Ion [M+H]⁺ (m/z) | 218.1499 | PubChem[1] |

MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ precursor ion of lysyl-alanine results in characteristic fragment ions, primarily from cleavage of the peptide bond. The major expected fragment ions are listed below.

| Fragment Ion | m/z (calculated) | Description |

| b₂ | 147.1134 | Cleavage of the peptide bond, retaining the charge on the N-terminal lysine fragment. |

| y₁ | 90.0555 | Cleavage of the peptide bond, retaining the charge on the C-terminal alanine fragment. |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of lysyl-alanine are provided below.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of high-purity lysyl-alanine in 0.5-0.7 mL of deuterium oxide (D₂O).

-

For pH-dependent studies, adjust the pH using dilute DCl or NaOD.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16-64 scans.

-

¹³C NMR: Acquire a one-dimensional carbon spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is used to simplify the spectrum.

IR Spectroscopy (ATR-FTIR)

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Place a small amount of solid lysyl-alanine powder directly onto the ATR crystal to ensure full coverage of the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Sample Preparation:

-

Prepare a stock solution of lysyl-alanine at a concentration of 1 mg/mL in a 50:50 mixture of water and a suitable organic solvent (e.g., acetonitrile or methanol).

-

Add a small amount of a weak acid, such as 0.1% formic acid, to promote protonation and the formation of [M+H]⁺ ions.

-

For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL.

Data Acquisition:

-

Full Scan MS: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in positive ion mode over a mass range of m/z 100-500.

-

MS/MS: Select the [M+H]⁺ ion (m/z 218.1) for collision-induced dissociation (CID). Vary the collision energy to optimize the fragmentation pattern and observe the characteristic b and y ions.

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of lysyl-alanine.

References

In Silico Prediction of Lys-Ala Molecular Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Lys-Ala (Lysyl-Alanine) is a fundamental building block of proteins and bioactive peptides. The prediction of its molecular properties through computational, or in silico, methods is a critical component of modern drug discovery and development. By simulating and predicting the behavior of this compound, researchers can gain insights into its potential therapeutic applications, optimize its characteristics for specific targets, and reduce the time and cost associated with experimental screening. This technical guide provides a comprehensive overview of the methodologies used for the in silico prediction of this compound's molecular properties, including its physicochemical characteristics, binding affinity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.

Physicochemical Properties of this compound

The foundational step in the in silico analysis of any molecule is the determination of its physicochemical properties. These properties govern the molecule's behavior in biological systems and are crucial for predicting its pharmacokinetic and pharmacodynamic profiles. Key physicochemical properties for this compound are summarized in the table below.

| Property | Predicted Value (this compound) | Predicted Value (Ala-Lys) | Data Source |

| Molecular Formula | C9H19N3O3 | C9H19N3O3 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 217.27 g/mol | 217.27 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| XLogP3-AA | -3.5 | -3.5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Hydrogen Bond Donor Count | 4 | 4 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Hydrogen Bond Acceptor Count | 5 | 5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Rotatable Bond Count | 7 | 7 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Exact Mass | 217.14264148 Da | 217.14264148 Da | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Topological Polar Surface Area | 118 Ų | 118 Ų | --INVALID-LINK--[1], --INVALID-LINK--[2] |

In Silico Prediction Workflow

The prediction of this compound's molecular properties follows a structured workflow that integrates various computational tools and methodologies. This workflow allows for a comprehensive evaluation of the dipeptide's potential as a therapeutic agent.

Binding Affinity Prediction

A critical aspect of drug development is understanding how a molecule interacts with its biological target. In silico methods for predicting the binding affinity of this compound to a protein target are essential for identifying potential therapeutic applications.

Methodologies:

-

Molecular Docking: This method predicts the preferred orientation of this compound when bound to a target protein. It involves sampling a large number of possible conformations and orientations of the dipeptide in the protein's binding site and scoring them based on a force field.

-

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic and detailed view of the binding process. By simulating the movement of atoms over time, MD can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a molecule to its biological activity. For this compound, a QSAR model could be developed to predict its binding affinity to a specific class of proteins based on its physicochemical properties.

ADMET Prediction

Predicting the ADMET properties of a drug candidate is crucial for assessing its safety and efficacy. In silico ADMET prediction tools can provide early warnings of potential liabilities, allowing for the modification of the molecule to improve its pharmacokinetic profile.

Predicted ADMET Properties of this compound:

| ADMET Property | Prediction | Rationale/Method |

| Absorption | High | Small size and presence of polar groups suggest good solubility and potential for absorption via peptide transporters. |

| Distribution | Likely confined to extracellular space | High polarity (low XLogP3) suggests limited ability to cross cell membranes passively. |

| Metabolism | Susceptible to peptidases | As a dipeptide, it is likely to be hydrolyzed by peptidases in the blood and tissues. |

| Excretion | Likely renal excretion | Small, water-soluble molecules are typically cleared by the kidneys. |

| Toxicity | Low | Composed of naturally occurring amino acids, suggesting a low likelihood of inherent toxicity. |

Experimental Protocols

In silico predictions must be validated through experimental testing. The following are key experimental protocols for validating the predicted properties of this compound.

Binding Affinity Determination:

-

Isothermal Titration Calorimetry (ITC):

-

Prepare a solution of the target protein in a suitable buffer.

-

Prepare a solution of this compound in the same buffer.

-

Fill the ITC sample cell with the protein solution and the injection syringe with the this compound solution.

-

Perform a series of injections of the this compound solution into the protein solution while monitoring the heat change.

-

Analyze the resulting data to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

-

-

Surface Plasmon Resonance (SPR):

-

Immobilize the target protein on a sensor chip.

-

Flow a series of concentrations of this compound over the sensor chip.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of this compound bound to the protein.

-

Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the binding affinity (Kd).

-

Solubility and Permeability Assays:

-

Kinetic Solubility Assay:

-

Prepare a stock solution of this compound in DMSO.

-

Add the stock solution to an aqueous buffer at various concentrations.

-

Incubate the solutions and then measure the amount of precipitate formed using nephelometry or UV/Vis spectroscopy.

-

The kinetic solubility is the concentration at which precipitation is first observed.

-

-

Parallel Artificial Membrane Permeability Assay (PAMPA):

-

Prepare a donor plate with a solution of this compound in a suitable buffer.

-

Prepare an acceptor plate with a buffer solution.

-

Place a filter plate coated with an artificial membrane between the donor and acceptor plates.

-

Incubate the plate sandwich and then measure the concentration of this compound in both the donor and acceptor wells.

-

Calculate the permeability coefficient (Pe).

-

Potential Biological Role and Signaling Pathway Involvement

While the direct signaling role of the this compound dipeptide is not extensively characterized, the metabolic state of amino acids, including lysine, is known to be sensed by cellular machinery that regulates growth and proliferation. The mTOR (mammalian target of rapamycin) signaling pathway is a key regulator of cell growth and is sensitive to amino acid availability. Studies on the related Lys-Lys dipeptide have suggested its involvement in molecular pathways related to immune function, proliferation, and apoptosis, and that it can serve as a source of lysine, thereby influencing the mTOR pathway.[3][4][5]

The following diagram illustrates a potential mechanism by which this compound, as a source of lysine, could influence the mTOR signaling pathway.

Conclusion

The in silico prediction of this compound's molecular properties is a powerful approach for accelerating research and development in the fields of medicinal chemistry and drug discovery. By leveraging a combination of computational tools and methodologies, researchers can efficiently screen and prioritize peptide candidates, optimize their properties, and gain valuable insights into their potential biological activities. While in silico predictions provide a strong foundation, experimental validation remains a critical step in the drug development pipeline to confirm the computational findings and ensure the safety and efficacy of new therapeutic agents.

References

- 1. This compound | C9H19N3O3 | CID 7010504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ala-Lys | C9H19N3O3 | CID 7016106 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Effects of Lysine–Lysine Dipeptide on Serum Amino Acid Profiles, Intestinal Morphology, and Microbiome in Suckling Piglets [frontiersin.org]

- 4. Effects of Lysine deficiency and Lys-Lys dipeptide on cellular apoptosis and amino acids metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Dawn of a Dipeptide: Unearthing the Historical Discovery and Initial Research on Lysyl-Alanine

A deep dive into the foundational research of the dipeptide lysyl-alanine reveals a story intertwined with the broader advancements in peptide chemistry and biochemistry. While a singular "discovery" moment is not prominently documented in historical scientific literature, its existence and basic properties were established through the pioneering work on peptide synthesis and characterization that burgeoned in the mid-20th century. This technical guide illuminates the early scientific endeavors that laid the groundwork for our current understanding of this simple yet significant biomolecule.

Context: The Rise of Peptide Chemistry

The early to mid-1900s marked a period of intense investigation into the structure and function of proteins. Scientists recognized that these complex macromolecules were polymers of amino acids linked by peptide bonds. This realization spurred a critical need to synthesize smaller, defined peptide fragments to understand the nature of the peptide bond, develop methods for sequence determination, and study the biological activities of these molecules. It is within this vibrant scientific landscape that the synthesis and initial characterization of simple dipeptides like lysyl-alanine would have emerged, not as a standalone discovery, but as a fundamental building block in the nascent field of peptide chemistry.

Early Synthesis and Physicochemical Characterization

While specific first-synthesis reports for lysyl-alanine are not readily found, its creation would have been an early application of established peptide synthesis methodologies. The foundational techniques developed by pioneers like Emil Fischer and later refined by others provided the chemical tools necessary to link a lysine and an alanine residue.

Probable Early Synthesis Methodologies

The initial synthesis of lysyl-alanine would have likely followed the classical solution-phase peptide synthesis approach. This multi-step process, while laborious by modern standards, was the cornerstone of peptide chemistry for decades.

Experimental Protocol: Classical Solution-Phase Synthesis of Lysyl-Alanine (A Representative, Historically Plausible Method)

-

Protection of Functional Groups: The α-amino group and the ε-amino group of a lysine derivative would be protected using protecting groups such as the carbobenzoxy (Cbz) or tosyl (Tos) group. The carboxyl group of alanine would be protected as an ester (e.g., methyl or ethyl ester).

-

Peptide Bond Formation: The protected lysine's free carboxyl group would be activated, likely using an activating agent like a carbodiimide (e.g., dicyclohexylcarbodiimide - DCC), which was a significant innovation in the 1950s. This activated lysine would then be reacted with the deprotected α-amino group of the alanine ester to form the peptide bond.

-

Deprotection: The protecting groups on the newly formed dipeptide would be removed through specific chemical reactions, such as catalytic hydrogenation for the Cbz group or sodium in liquid ammonia for the Tosyl group, and saponification for the ester group, to yield the final lysyl-alanine dipeptide.

-

Purification: The final product would be purified using techniques available at the time, such as recrystallization or early forms of column chromatography.

Initial Physicochemical Characterization

Once synthesized, lysyl-alanine would have been subjected to the analytical techniques of the era to confirm its identity and purity.

| Property | Probable Early Method of Determination |

| Molecular Formula | Elemental Analysis (combustion analysis for C, H, N) |

| Molecular Weight | Titration, Osmometry, or inferred from elemental analysis |

| Amino Acid Composition | Acid hydrolysis followed by paper chromatography or early ion-exchange chromatography, with ninhydrin for visualization. |

| Purity | Paper chromatography, melting point determination. |

Early Biochemical and Biological Investigations

The initial research on simple dipeptides like lysyl-alanine was often aimed at understanding fundamental biochemical processes.

Susceptibility to Enzymatic Hydrolysis

A key area of early investigation was the susceptibility of synthetic peptides to enzymatic cleavage by peptidases. These studies were crucial for understanding the specificity of digestive enzymes and for elucidating the structure of proteins.

Experimental Protocol: In Vitro Enzymatic Hydrolysis of Lysyl-Alanine (A Representative, Historically Plausible Method)

-

Enzyme Preparation: A purified peptidase, such as trypsin (known to cleave at the carboxyl side of lysine and arginine) or a less specific exopeptidase, would be prepared from biological sources.

-

Incubation: A solution of synthetic lysyl-alanine of known concentration would be incubated with the enzyme under controlled conditions of pH, temperature, and time.

-

Reaction Monitoring: The progress of the hydrolysis would be monitored by taking aliquots at different time points and analyzing the disappearance of the dipeptide and the appearance of the constituent amino acids (lysine and alanine).

-

Analysis: The separation and quantification of the dipeptide and its hydrolysis products would have been achieved using paper chromatography or early amino acid analyzers. The rate of hydrolysis would provide information on the enzyme's specificity for the lysyl-alanine peptide bond.

Nutritional and Metabolic Studies

Early nutritional studies often employed simple dipeptides to investigate amino acid absorption and metabolism. These studies sought to determine if dipeptides could be utilized by the body as a source of essential amino acids. While specific historical data for lysyl-alanine is scarce, the general findings from this era indicated that many dipeptides are efficiently absorbed in the intestine and hydrolyzed to free amino acids within the enterocytes or in the bloodstream.

Logical Flow of Early Research

The initial scientific inquiry into a simple dipeptide like lysyl-alanine would have followed a logical progression, as depicted in the workflow diagram below. This process begins with the foundational step of chemical synthesis and moves towards understanding its biochemical behavior.

Conclusion

The historical discovery and initial research on lysyl-alanine were not characterized by a single groundbreaking event but were rather an integral part of the systematic development of peptide chemistry and biochemistry. The ability to synthesize and purify this simple dipeptide allowed early researchers to probe the nature of the peptide bond, investigate the specificity of enzymes, and begin to unravel the complexities of protein digestion and amino acid metabolism. While the experimental techniques of the time were rudimentary by today's standards, the foundational knowledge gained from studying simple molecules like lysyl-alanine was instrumental in paving the way for the sophisticated drug development and molecular biology research of the modern era.

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis of Lys-Ala Dipeptide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide and protein chemistry, enabling the efficient and controlled assembly of amino acids into complex peptide chains. This application note provides a detailed protocol for the manual synthesis of the dipeptide Lys-Ala (Lysine-Alanine) utilizing the widely adopted Fmoc/tBu strategy. The synthesis commences with an Alanine-loaded Wang resin, followed by the coupling of a protected Lysine, and culminates in the cleavage of the dipeptide from the solid support. This protocol is intended to serve as a practical guide for researchers in academic and industrial settings.

Principle of the Method

The synthesis of this compound is performed on a solid support, specifically a pre-loaded Fmoc-Ala-Wang resin. The synthesis cycle involves the deprotection of the N-terminal Fmoc group of Alanine, followed by the coupling of the subsequent Fmoc-protected amino acid, Fmoc-Lys(Boc)-OH. The side chain of Lysine is protected by a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. Upon completion of the synthesis, the dipeptide is cleaved from the resin, and the side-chain protecting group is simultaneously removed using a strong acidic solution.

Experimental Protocol

The following protocol outlines the manual synthesis of this compound dipeptide on a 0.1 mmol scale.

Resin Swelling

-

Weigh 250 mg of Fmoc-Ala-Wang resin (loading: 0.4 mmol/g) into a solid-phase synthesis vessel.

-

Add 5 mL of N,N-Dimethylformamide (DMF) to the resin.

-

Allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

-

After swelling, drain the DMF.

Fmoc Deprotection

-

To the swollen resin, add 5 mL of 20% (v/v) piperidine in DMF.

-

Agitate the mixture for 3 minutes at room temperature.

-

Drain the deprotection solution.

-

Add a fresh 5 mL of 20% piperidine in DMF to the resin.

-

Agitate for an additional 10-15 minutes at room temperature to ensure complete Fmoc removal.[1]

-

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Coupling of Fmoc-Lys(Boc)-OH

-

In a separate vial, prepare the coupling solution by dissolving:

-

Fmoc-Lys(Boc)-OH (4 equivalents, 0.4 mmol, 187.4 mg)

-

HATU (3.9 equivalents, 0.39 mmol, 148.3 mg)

-

N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol, 139 µL)

-

-

in 2 mL of DMF. Pre-activate for 1-2 minutes.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

To monitor the completion of the reaction, a Kaiser test can be performed. A negative result (yellow beads) indicates a complete reaction.

-

Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and Dichloromethane (DCM) (3 x 5 mL).

Final Fmoc Deprotection

-

To the resin-bound dipeptide, add 5 mL of 20% (v/v) piperidine in DMF.

-

Agitate for 3 minutes, drain, and add a fresh 5 mL of the deprotection solution.

-

Agitate for another 10-15 minutes.

-

Drain the solution and wash the resin with DMF (5 x 5 mL), followed by DCM (3 x 5 mL).

Cleavage and Deprotection

-

Dry the resin under a high vacuum for at least 1 hour.

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIPS) in a ratio of 95:2.5:2.5 (v/v/v).[3]

-

Add 5 mL of the cleavage cocktail to the dried resin.

-

Gently agitate the mixture at room temperature for 2-3 hours.[3][4]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA filtrate to 40-50 mL of cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, and decant the ether.

-

Wash the peptide pellet with cold diethyl ether two more times.

-

Dry the crude this compound dipeptide under vacuum.

Data Presentation

Table 1: Reagents and Molar Equivalents for 0.1 mmol Synthesis

| Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| Fmoc-Ala-Wang Resin | - | 1.0 | 250 mg (at 0.4 mmol/g) |

| Fmoc-Lys(Boc)-OH | 468.54 | 4.0 | 187.4 mg |

| HATU | 380.23 | 3.9 | 148.3 mg |

| DIPEA | 129.24 | 8.0 | 139 µL |

| Piperidine | 85.15 | - | 20% (v/v) in DMF |

| TFA | 114.02 | - | 95% (v/v) in cocktail |

| Water | 18.02 | - | 2.5% (v/v) in cocktail |

| TIPS | 158.36 | - | 2.5% (v/v) in cocktail |

Table 2: Summary of Key Experimental Parameters

| Step | Parameter | Value |

| Resin Swelling | Time | 30 - 60 minutes |

| Fmoc Deprotection | Reagent | 20% Piperidine in DMF |

| Time | 3 min + 10-15 min | |

| Coupling | Reagent | Fmoc-Lys(Boc)-OH/HATU/DIPEA |

| Time | 30 - 60 minutes | |

| Cleavage | Reagent | TFA/Water/TIPS (95:2.5:2.5) |

| Time | 2 - 3 hours | |

| Expected Purity (Crude) | Purity Level | >70% |

| Expected Yield (Crude) | Yield Range | Varies, typically >60% |

Visualizations

Solid-Phase Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of this compound dipeptide.

Chemical Reaction Pathway

Caption: Chemical pathway for this compound dipeptide synthesis.

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of Lys-Ala for Biomedical Applications

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dipeptide Lys-Ala, composed of L-lysine and L-alanine, is a promising biomolecule with potential applications in drug delivery, tissue engineering, and wound healing. Chemo-enzymatic peptide synthesis (CEPS) offers a green and efficient alternative to traditional chemical synthesis methods, minimizing the need for protecting groups and reducing the risk of racemization. This document provides detailed application notes and protocols for the chemo-enzymatic synthesis of this compound, primarily utilizing the protease papain, along with its potential biomedical applications.

Chemo-enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a kinetically controlled process catalyzed by papain. This involves the use of an activated acyl donor, typically an ester of one amino acid, and a nucleophile, the other amino acid.

Reaction Principle

The enzymatic synthesis of a dipeptide bond is the reverse of hydrolysis. By using an amino acid ester as the acyl donor, the reaction equilibrium is shifted towards synthesis. The enzyme, papain, facilitates the aminolysis of the ester bond by the amino group of the nucleophile amino acid, forming a new peptide bond.

Experimental Protocols

Materials:

-

L-Lysine ethyl ester dihydrochloride

-

L-Alanine

-

Papain (from Carica papaya latex)

-

L-Cysteine

-

Ethylenediaminetetraacetic acid (EDTA)

-

Sodium phosphate buffer (1 M, pH 8.0)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Deionized water

Equipment:

-

pH meter

-

Stirred-tank reactor or shaker incubator

-

Centrifuge

-

Lyophilizer

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (MS)

-

Nuclear Magnetic Resonance (NMR) spectrometer

Protocol 1: Papain-Catalyzed Synthesis of this compound Dipeptide

This protocol is a generalized procedure and may require optimization for maximal yield and purity.

1. Activation of Papain: a. Dissolve papain in a minimal amount of deionized water. b. Add L-cysteine and EDTA to the papain solution to final concentrations of 25 mM and 2 mM, respectively. c. Incubate the solution at 37°C for 30 minutes to activate the enzyme.

2. Reaction Setup: a. In a temperature-controlled reactor, prepare a solution of L-Alanine in 1 M sodium phosphate buffer (pH 8.0). The concentration of L-Alanine can be varied, but a starting point of 0.5 M is recommended. b. Separately, dissolve L-Lysine ethyl ester dihydrochloride in the same buffer. c. Adjust the pH of both solutions to 8.0 using NaOH or HCl as needed.

3. Enzymatic Synthesis: a. Add the L-Lysine ethyl ester solution to the L-Alanine solution. A molar ratio of nucleophile (Alanine) to acyl donor (Lysine ester) of 5:1 is a good starting point to favor the synthesis reaction. b. Initiate the reaction by adding the activated papain solution to the amino acid mixture. A substrate to enzyme ratio of 100:1 (w/w) can be used initially. c. Maintain the reaction at 40°C with constant stirring for a duration of 2 to 24 hours. The reaction progress should be monitored by HPLC.

4. Reaction Termination and Product Purification: a. Terminate the reaction by heating the mixture to 90°C for 10 minutes to denature the papain. b. Centrifuge the reaction mixture to pellet the denatured enzyme and any precipitate. c. The supernatant containing the this compound dipeptide can be purified using preparative reverse-phase HPLC. i. Mobile Phase A: 0.1% TFA in water ii. Mobile Phase B: 0.1% TFA in acetonitrile iii. Gradient: A linear gradient from 0% to 30% B over 30 minutes is a suitable starting point. d. Collect the fractions containing the purified this compound dipeptide. e. Lyophilize the collected fractions to obtain the final product as a white powder.

Data Presentation

The following table summarizes typical quantitative data for papain-catalyzed synthesis of oligopeptides containing Lysine and Alanine, as specific data for the dipeptide is limited in the literature. These values can serve as a benchmark for optimizing the this compound synthesis.

| Parameter | Value | Reference |

| Enzyme | Papain | [1] |

| Acyl Donor | L-Lysine ethyl ester | [2] |

| Nucleophile | L-Alanine | [1] |

| pH | 8.0 | [3] |

| Temperature | 40 °C | [2] |

| Reaction Time | 30 min - 2 h | [2][4] |

| Yield (Oligo(Lys-co-Ala)) | > 40% | [2][4] |

| Purity | > 95% (after HPLC purification) | Assumed based on standard purification methods |

Characterization of this compound Dipeptide

1. High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.

- Mobile Phase A: 0.1% TFA in water.

- Mobile Phase B: 0.1% TFA in acetonitrile.

- Detection: UV at 210-220 nm.

- The retention time of the synthesized this compound should be compared to a commercially available standard.

2. Mass Spectrometry (MS):

- Electrospray ionization (ESI) is a suitable method.

- The expected molecular weight of this compound is 217.27 g/mol .[5]

- The observed mass-to-charge ratio (m/z) should correspond to the protonated molecule [M+H]⁺.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H and ¹³C NMR spectra should be acquired in D₂O.

- The chemical shifts and coupling constants will confirm the structure of the dipeptide and the formation of the peptide bond.

Biomedical Applications of this compound

While specific studies on the this compound dipeptide are emerging, its constituent amino acids and similar dipeptides have shown significant potential in various biomedical fields.

Wound Healing and Tissue Regeneration

Peptides containing Lysine and Alanine have been investigated for their role in promoting wound healing.[1][6] The dipeptide Lys-Pro has been shown to restore diminished wound healing capabilities.[7] It is hypothesized that this compound may contribute to tissue repair through several mechanisms.

A study on a tetrapeptide containing Gly-His-Lys-D-Ala demonstrated its ability to alleviate inflammation and promote regenerative processes in skin wounds.[8] This suggests that the this compound moiety could be a key component contributing to these effects.

Drug Delivery Systems

Dipeptides are increasingly being explored as building blocks for hydrogels used in controlled drug release. The self-assembling properties of peptides can create a biocompatible and biodegradable matrix for encapsulating therapeutic agents. The this compound dipeptide, with its hydrophilic and hydrophobic moieties, could potentially form or be incorporated into such hydrogels.

The lysine residue provides a positive charge that can interact with negatively charged drugs or other polymers, while the alanine residue contributes to the hydrophobic interactions that can drive self-assembly. Peptides can serve as effective drug carriers to overcome biological barriers.[9]

Conclusion

The chemo-enzymatic synthesis of this compound offers a promising route to obtaining this dipeptide for various biomedical applications. While further research is needed to establish specific protocols and fully elucidate its biological functions, the existing literature on similar peptides suggests significant potential in wound healing and drug delivery. The protocols and application notes provided here serve as a foundation for researchers to explore and optimize the use of this compound in their respective fields.

References

- 1. Effects of Gly-His-Lys-D-Ala Peptide on Skin Wound Regeneration Processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Short one-pot chemo-enzymatic synthesis of L-lysine and L-alanine diblock co-oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C9H19N3O3 | CID 7010504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The dipeptide Lys-Pro restores the diminished wound healing following treatment with anti-T-helper cell monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinetics of the action of papain on fluorescent peptide substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Peptides as drug delivery vehicles across biological barriers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Lys-Ala in Plasma by HPLC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and a comprehensive protocol for the quantitative analysis of the dipeptide Lys-Ala in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). This method is designed to be robust, sensitive, and specific, making it suitable for various research and drug development applications. The protocol includes detailed procedures for sample preparation, instrument setup, and method validation, along with data presentation in clearly structured tables and visualizations of the experimental workflow.

Introduction

The quantification of dipeptides such as this compound in biological matrices is of growing interest in various fields, including pharmacology, metabolomics, and clinical research. These small peptides can act as signaling molecules, biomarkers, or intermediates in metabolic pathways. An accurate and reliable analytical method is crucial for understanding their physiological roles and their potential as therapeutic agents or diagnostic markers.

This application note describes a highly selective and sensitive HPLC-MS/MS method for the determination of this compound in plasma. The method utilizes a simple protein precipitation step for sample cleanup, followed by chromatographic separation using Hydrophilic Interaction Chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. A stable isotope-labeled internal standard (this compound-¹³C₆,¹⁵N₂) is employed to ensure high accuracy and precision.

Experimental Workflow

The overall experimental workflow for the quantification of this compound in plasma is depicted in the following diagram.

Caption: Experimental workflow for this compound quantification in plasma.

Materials and Reagents

-

Analytes and Internal Standard:

-

This compound (≥98% purity)

-

This compound-¹³C₆,¹⁵N₂ (stable isotope-labeled internal standard, ≥99% isotopic purity)

-

-

Solvents and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

-

Human Plasma:

-

Blank human plasma (K₂EDTA as anticoagulant) from healthy volunteers.

-

Sample Preparation Protocol

-

Thaw Plasma Samples: Thaw frozen plasma samples on ice.

-

Prepare Spiking Solutions: Prepare stock solutions of this compound and this compound-¹³C₆,¹⁵N₂ in water.

-

Spike Internal Standard: To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (to achieve a final concentration of 100 ng/mL).

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (95% Acetonitrile with 0.1% Formic Acid).

-

Vortex and Transfer: Vortex for 30 seconds and transfer the solution to an HPLC vial for analysis.

HPLC-MS/MS Method

HPLC Conditions

| Parameter | Condition |

| HPLC System | Agilent 1290 Infinity II or equivalent |

| Column | Waters ACQUITY UPLC BEH HILIC, 1.7 µm, 2.1 x 100 mm |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient Program | 0-1 min: 95% B; 1-5 min: 95-50% B; 5-6 min: 50% B; 6-6.1 min: 50-95% B; 6.1-8 min: 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions